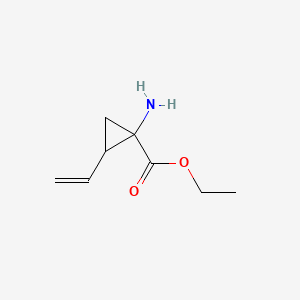

Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJXCTLFPNBZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622324 | |

| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787548-29-2 | |

| Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-amino-2-vinylcyclopropanecarboxylate

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of a Strained Ring in Modern Medicine

Ethyl 1-amino-2-vinylcyclopropanecarboxylate, a seemingly compact molecule, holds significant importance in the landscape of modern drug discovery and development. Its rigid cyclopropane core, adorned with a reactive vinyl group and a crucial amino acid moiety, makes it a highly sought-after building block, particularly in the design of potent protease inhibitors. The constrained conformation of the cyclopropane ring allows for precise positioning of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. A notable application of this unique amino acid derivative is in the synthesis of inhibitors for the hepatitis C virus (HCV) NS3 protease, a key enzyme in the viral replication cycle.[1][2] The development of robust and scalable synthetic routes to enantiomerically pure this compound is therefore a critical endeavor for medicinal chemists and process development scientists. This guide provides an in-depth analysis of the prevalent and effective synthetic strategies, focusing on the underlying chemical principles and practical considerations for laboratory and large-scale production.

Strategic Approaches to the Synthesis of this compound

Two principal strategies have emerged as the most reliable and scalable for the synthesis of the target molecule:

-

Diastereoselective Cyclopropanation of a Glycine Schiff Base followed by Enzymatic Resolution: This robust and well-documented approach involves the construction of the racemic cyclopropane core and subsequent separation of the desired enantiomer using a highly selective enzyme. This method has been successfully scaled up to produce multi-kilogram quantities.[1][3]

-

Asymmetric Phase-Transfer Catalyzed Cyclopropanation: This elegant strategy employs a chiral phase-transfer catalyst to directly generate the desired enantiomer of the cyclopropane ring, circumventing the need for a separate resolution step. This approach offers the potential for a more streamlined and economical synthesis.[4]

A third, conceptually distinct approach involves the Kulinkovich cyclopropanation to form a vinylcyclopropanol intermediate, which is then converted to the target amine. While plausible, this route is less documented for this specific target and presents its own set of synthetic challenges.

This guide will focus on the two most established and field-proven methodologies.

Methodology 1: Diastereoselective Cyclopropanation and Enzymatic Resolution

This strategy is a cornerstone for the large-scale production of enantiomerically pure (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivatives. The overall workflow can be visualized as follows:

Part 1: Synthesis of Racemic Ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate

The initial phase of this methodology focuses on the construction of the racemic cyclopropane ring with the desired cis relationship between the vinyl and ester groups.

Step 1: Formation of the Glycine Schiff Base

The synthesis commences with the protection of the amino group of glycine ethyl ester as a Schiff base, typically with benzaldehyde or benzophenone. This serves two primary purposes: it prevents unwanted side reactions of the free amine and activates the α-carbon for deprotonation.

Experimental Protocol: Synthesis of Ethyl N-(diphenylmethylene)glycinate

-

To a solution of glycine ethyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.1 eq) at 0 °C and stir for 30 minutes.

-

Add benzophenone imine (1.05 eq) and allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation or used directly in the next step.

Step 2: Diastereoselective Cyclopropanation

This is the key bond-forming step where the cyclopropane ring is constructed. The Schiff base is deprotonated with a strong base to form an enolate, which then undergoes a sequential SN2 and SN2' dialkylation with trans-1,4-dibromo-2-butene. The choice of base and reaction conditions is crucial for achieving high diastereoselectivity in favor of the desired cis isomer (vinyl group and ester group on the same side of the cyclopropane ring). Lithium tert-butoxide has been found to be an effective base for this transformation.[5]

Experimental Protocol: Diastereoselective Cyclopropanation

-

To a solution of ethyl N-(diphenylmethylene)glycinate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium tert-butoxide (2.35 eq) in THF dropwise.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add a solution of trans-1,4-dibromo-2-butene (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, containing a mixture of diastereomers, is then carried forward to the next step.

Step 3: N-Boc Protection

Prior to enzymatic resolution, the imine protecting group is typically swapped for a tert-butyloxycarbonyl (Boc) group. This is achieved by hydrolysis of the Schiff base followed by reaction with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection

-

Hydrolyze the crude product from the previous step by stirring with 1N hydrochloric acid in THF until the imine is cleaved (monitor by TLC).

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

To the biphasic mixture, add di-tert-butyl dicarbonate (1.2 eq) and stir vigorously at room temperature for 12-18 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude racemic ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate can be purified by column chromatography on silica gel.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl N-(diphenylmethylene)glycinate | C₁₇H₁₇NO₂ | 267.32 | 6954-13-8 |

| Ethyl 1-(diphenylmethyleneamino)-2-vinylcyclopropanecarboxylate | C₂₁H₂₁NO₂ | 331.40 | 878419-72-8 |

| Ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate (racemic) | C₁₃H₂₁NO₄ | 255.31 | 681807-59-0 |

| Table 1: Key Intermediates in the Racemic Synthesis. |

Part 2: Enzymatic Resolution

The separation of the desired (1R,2S)-enantiomer from the racemic mixture is a critical step and is efficiently achieved through enzymatic kinetic resolution. The enzyme Alcalase 2.4L, a robust and inexpensive serine protease from Bacillus licheniformis, has been shown to selectively hydrolyze the (1S,2R)-enantiomer of the Boc-protected ethyl ester to the corresponding carboxylic acid, leaving the desired (1R,2S)-ester largely unreacted.[1][6]

Mechanism of Enzymatic Resolution

The active site of Alcalase 2.4L possesses a specific stereochemical preference. It preferentially binds and catalyzes the hydrolysis of the (1S,2R)-enantiomer, where the ester group is more accessible for nucleophilic attack by the serine residue in the enzyme's active site. The bulky Boc-protecting group and the specific orientation of the vinyl and ester substituents in the two enantiomers are key to this selectivity. A significant challenge in this step is product inhibition, where the formed carboxylic acid can inhibit the enzyme's activity, leading to long reaction times. This can be mitigated by enriching the racemic mixture with the desired enantiomer through a prior chemical resolution step or by using forcing conditions during the enzymatic reaction.[1]

Experimental Protocol: Enzymatic Resolution

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

-

Disperse the racemic ethyl 1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate in the buffer.

-

Add Alcalase 2.4L (commercially available as a liquid concentrate) to the mixture. The enzyme loading will need to be optimized for the specific substrate concentration.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC).

-

The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining ester.

-

Once the desired conversion is reached, extract the mixture with a suitable organic solvent (e.g., ethyl acetate) to separate the unreacted (1R,2S)-ester from the hydrolyzed (1S,2R)-acid.

-

Wash the organic layer with a mild acidic solution to remove any remaining acid product, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting ethyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate should be of high enantiomeric purity (>99% ee).[]

Part 3: Deprotection

The final step is the removal of the Boc protecting group to yield the target compound, typically as a salt for improved stability and handling.

Experimental Protocol: Deprotection

-

Dissolve the enantiomerically pure ethyl (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate in a suitable solvent such as diethyl ether or 2-propanol.

-

Add a solution of hydrochloric acid in diethyl ether or p-toluenesulfonic acid monohydrate.[3]

-

Stir the mixture at room temperature for 1-4 hours, during which the hydrochloride or tosylate salt of the product will precipitate.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate hydrochloride | C₈H₁₄ClNO₂ | 191.65 | 259214-56-7 |

| Table 2: Final Product Information. |

Methodology 2: Asymmetric Phase-Transfer Catalyzed Cyclopropanation

This approach offers a more direct route to the enantiomerically pure product by establishing the stereochemistry during the cyclopropane ring formation. It utilizes a chiral phase-transfer catalyst, typically derived from cinchona alkaloids, to control the facial selectivity of the alkylation.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. EP2586769B1 - Method for producing (1r, 2s)-1-amino-2-vinyl cyclopropane carboxylic acid ester that has improved optical purity - Google Patents [patents.google.com]

- 6. racemic amino acids: Topics by Science.gov [science.gov]

An In-depth Technical Guide to Ethyl 1-amino-2-vinylcyclopropanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-amino-2-vinylcyclopropanecarboxylate, a synthetically valuable and pharmaceutically relevant constrained amino acid analogue. With a focus on the medicinally important (1R,2S)-stereoisomer, this document delves into its physicochemical properties, stereoselective synthesis, characteristic reactivity, and its pivotal role as a key building block in the development of potent antiviral therapeutics, particularly for Hepatitis C. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this unique molecular scaffold.

Introduction: The Significance of Constrained Amino Acids in Medicinal Chemistry

The rational design of therapeutic agents often necessitates a departure from the inherent flexibility of linear peptide chains. Constrained amino acid analogues, which possess rigid three-dimensional structures, are invaluable tools in medicinal chemistry. By incorporating these motifs into drug candidates, it is possible to pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity for the target receptor or enzyme. Furthermore, the unnatural structure of these amino acids can confer increased metabolic stability, a crucial attribute for viable drug candidates.

This compound, particularly the (1R,2S)-isomer, has emerged as a prominent example of a constrained amino acid with significant therapeutic potential. Its rigid cyclopropane core, coupled with the reactive vinyl and versatile ester functionalities, makes it a highly sought-after building block in modern drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is most commonly handled and stored as its hydrochloride or tosylate salt to improve stability and crystallinity.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| CAS Number | 787548-29-2 (racemate) | [1] |

| 259214-56-7 ((1R,2S), HCl salt) | [2] | |

| Appearance | White crystalline powder or crystal (as HCl salt) | [2] |

| Melting Point | Approx. 155-160 °C (as HCl salt) | [2] |

| Density | Approx. 1.10-1.12 g/cm³ (as HCl salt) | [2] |

| Solubility | Soluble in water and some organic solvents (as HCl salt) | [2] |

| Storage | 4°C, stored under nitrogen | [1] |

Stereoselective Synthesis: The Asymmetric Phase-Transfer Catalyzed Approach

The biological activity of this compound is highly dependent on its stereochemistry, with the (1R,2S)-isomer being of primary pharmaceutical interest. A concise and effective method for the enantioselective synthesis of this isomer involves an asymmetric phase-transfer catalyzed (PTC) cyclopropanation.[3] This approach utilizes a chiral catalyst derived from a cinchona alkaloid to control the stereochemical outcome of the reaction.

Caption: Reactivity and synthetic transformations of the core scaffold.

-

Amino Group Functionalization: The primary amine is a versatile handle for the introduction of various substituents via N-acylation, sulfonylation, or reductive amination. This is the key step for incorporating the cyclopropane unit into a larger peptide or small molecule backbone.

-

Ester Group Manipulation: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines or alcohols. It can also be reduced to the corresponding alcohol.

-

Vinyl Group Reactivity: The vinyl group is susceptible to a range of transformations, including oxidation (e.g., ozonolysis, dihydroxylation), reduction to an ethyl group, and participation in metathesis reactions. This allows for the diversification of the side chain.

-

Cyclopropane Ring Opening: While the cyclopropane ring is relatively stable, it can undergo ring-opening reactions under certain conditions, such as with transition metal catalysts, leading to the formation of larger ring systems or linear products.

Application in Drug Discovery: A Cornerstone for HCV Protease Inhibitors

The most prominent application of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate is as a key P2 building block in the synthesis of macrocyclic inhibitors of the Hepatitis C virus (HCV) NS3/4A protease. [3]This viral enzyme is essential for the replication of HCV, making it a prime target for antiviral therapy.

Mechanism of Action in HCV Protease Inhibition

The NS3/4A protease has a relatively shallow and extended active site. Effective inhibitors must therefore present a specific three-dimensional arrangement of functional groups to achieve high binding affinity. The (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate moiety, when incorporated into a macrocyclic inhibitor, serves as a conformationally constrained bioisostere of a proline residue at the P2 position of the substrate.

dot

Caption: Interaction of a vinylcyclopropane-containing inhibitor with the HCV protease active site.

The rigidity of the cyclopropane ring locks the substituent attached to the amine in a well-defined orientation that fits optimally into the S2 binding pocket of the protease. This pre-organization for binding minimizes the entropic penalty upon inhibitor association with the enzyme, leading to a significant increase in potency. The vinyl group can also engage in favorable interactions within the active site. The development of potent HCV protease inhibitors such as glecaprevir, which contains a cyclopropyl amino acid derivative, underscores the importance of this structural motif. [4]

Conclusion and Future Perspectives

This compound is a testament to the power of constrained amino acids in modern drug design. Its stereoselective synthesis has been optimized, and its value as a key fragment in potent HCV protease inhibitors is well-established. Beyond its current applications, the unique combination of a rigid core and versatile functional groups suggests that this building block will continue to find utility in the development of new therapeutics for a range of diseases. Future research may focus on exploring its incorporation into other classes of molecules, such as peptidomimetics targeting other proteases or G-protein coupled receptors, and on further elaborating the reactivity of its vinyl and cyclopropane functionalities to access novel chemical space.

References

-

Belyk, K. M., Xiang, B., Bulger, P. G., Leonard, W. R., Jr., Balsells, J., Yin, J., & Chen, C.-y. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(3), 692–700. [Link]

-

Beaulieu, P. L., Gillard, J., Bailey, M. D., Boucher, C., Duceppe, J.-S., Simoneau, B., Wang, X.-J., Zhang, L., Grozinger, K., Houpis, I., Farina, V., Heimroth, H., Krueger, T., & Schnaubelt, J. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]

-

Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Supporting Information. [Link]

-

Ali, A., et al. (2018). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. PLoS Pathogens, 14(6), e1007064. [Link]

-

Kim, J. L., Morgenstern, K. A., Lin, C., Fox, T., Dwyer, M. D., Landro, J. A., Chambers, S. P., Markland, W., Lepre, C. A., O'Malley, E. T., Harbeson, S. L., Rice, C. M., Murcko, M. A., Caron, P. R., & Thomson, J. A. (1996). Crystal structure of the hepatitis C virus NS3 protease domain complexed with a synthetic NS4A cofactor peptide. Cell, 87(2), 343–355. [Link]

- Love, R. A., Parge, H. E., Wickersham, J. A., Hostomsky, Z., Habuka, N., Moomaw, E. W., Adachi, T., & Hostomska, Z. (1996). The crystal structure of hepatitis C virus NS3 proteinase reveals a trypsin-like fold and a structural zinc binding site. Cell, 87(2), 331–342.

-

ResearchGate. (n.d.). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Method for producing (1r, 2s)-1-amino-2-vinyl cyclopropane carboxylic acid ester that has improved optical purity.

-

ChemBK. (2024, April 9). Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). cis-(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide. Retrieved January 17, 2026, from [Link]

-

NIH. (n.d.). A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target. Retrieved January 17, 2026, from [Link]

-

NIH. (n.d.). HCV NS3-4A Serine Protease. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 1-amino-2-vinylcyclopropanecarboxylate: A Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Constrained Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is a perpetual endeavor. Among the myriad strategies employed to achieve these goals, the incorporation of conformationally restricted amino acid analogues into bioactive compounds has emerged as a powerful tool. These rigid scaffolds reduce the entropic penalty upon binding to a biological target, often leading to a significant increase in affinity and efficacy. Ethyl 1-amino-2-vinylcyclopropanecarboxylate, a unique and highly functionalized cyclopropane derivative, stands as a premier example of such a constrained building block. Its strategic importance is most notably demonstrated in its role as a key intermediate in the synthesis of a class of potent antiviral agents targeting the Hepatitis C virus (HCV). This guide aims to provide a comprehensive technical overview of this molecule, from its fundamental chemical structure to its pivotal role in the development of life-saving therapeutics.

Section 1: Unveiling the Chemical Architecture

This compound is a chiral, non-proteinogenic amino acid ester. Its structure is characterized by a strained three-membered cyclopropane ring, which imparts a high degree of conformational rigidity. The molecule possesses two stereocenters, leading to four possible stereoisomers. The (1R,2S) stereoisomer is of particular significance in the pharmaceutical industry.

Core Structure and Physicochemical Properties

The fundamental structure of this compound consists of a cyclopropane ring substituted with an amino group and an ethyl carboxylate group at the C1 position, and a vinyl group at the C2 position.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

| Appearance | Typically a white crystalline powder or crystal.[2] | [2] |

| Melting Point | Approximately 155-160 °C (for the hydrochloride salt).[2] | [2] |

| Solubility | Soluble in water and some organic solvents.[2] | [2] |

| Storage | Recommended to be stored at 4°C under a nitrogen atmosphere.[3] | [3] |

Note: Some properties are reported for the hydrochloride salt of the compound, which is a common form for handling and storage.

Stereochemistry: The Key to Biological Activity

The precise three-dimensional arrangement of the substituents on the cyclopropane ring is crucial for the biological activity of the molecules derived from this building block. The (1R,2S) configuration is the enantiomer actively sought for the synthesis of HCV NS3/4A protease inhibitors.[4] This stereochemical preference underscores the highly specific nature of the interactions between the final drug molecule and its biological target.

Caption: 2D Chemical Structure of this compound.

Section 2: Synthesis Strategies - Crafting a Key Intermediate

The synthesis of this compound, particularly in its enantiomerically pure (1R,2S) form, is a challenging yet critical process for its application in drug manufacturing. Several synthetic strategies have been developed, with a focus on achieving high stereoselectivity.

Asymmetric Phase-Transfer Catalyzed Cyclopropanation

A concise and effective method for the asymmetric synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate involves the stereoselective cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester.[4] This reaction is carried out by treating the glycine derivative with trans-1,4-dibromo-2-butene in the presence of a chiral phase-transfer catalyst.[4] Cinchonidine-derived catalysts have been shown to provide the desired product in good yield and high enantiomeric excess.[4]

Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Cyclopropanation

The following is a generalized protocol based on literature descriptions and should be adapted and optimized for specific laboratory conditions.

-

Schiff Base Formation: React glycine ethyl ester with benzaldehyde to form the (E)-N-phenylmethyleneglycine ethyl ester Schiff base.

-

Phase-Transfer Catalysis: In a suitable solvent system (e.g., toluene/water), combine the Schiff base, trans-1,4-dibromo-2-butene, a cinchonidine-derived chiral phase-transfer catalyst, and a base (e.g., potassium carbonate).

-

Reaction: Stir the biphasic mixture vigorously at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Work-up and Purification: Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Concentrate the organic phase and purify the crude product by chromatography to yield (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester.

-

Deprotection: Hydrolyze the Schiff base under acidic conditions to afford the free amine, Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate.

-

Chiral Purity Enhancement: If necessary, the enantiomeric excess can be further enhanced through techniques such as crystallization of a salt with a chiral acid.[4]

Caption: Generalized workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery - A Focus on Hepatitis C

The primary and most significant application of Ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate is as a pivotal building block in the synthesis of direct-acting antiviral agents against the Hepatitis C virus.[5] Specifically, it is a key component of several HCV NS3/4A protease inhibitors.

The Role in HCV NS3/4A Protease Inhibitors

The HCV NS3/4A protease is a serine protease essential for the replication of the virus.[6] It cleaves the viral polyprotein into individual functional proteins. Inhibiting this enzyme effectively halts the viral life cycle. The constrained cyclopropyl ring of the 1-amino-2-vinylcyclopropanecarboxylate moiety plays a crucial role in the design of these inhibitors.

Mechanism of Action:

The 1-amino-2-vinylcyclopropanecarboxylate fragment, when incorporated into a larger molecule, acts as a peptidomimetic. Its rigid structure helps to pre-organize the inhibitor into a conformation that is complementary to the active site of the NS3/4A protease. This conformational constraint reduces the entropic penalty of binding, leading to higher binding affinity and improved inhibitory potency.[7] The vinyl group can also engage in specific interactions within the enzyme's active site.

Caption: Role of the vinylcyclopropane-containing inhibitor in the HCV replication cycle.

Notable Drug Candidates and Approved Drugs

Several important HCV protease inhibitors incorporate a derivative of 1-amino-2-vinylcyclopropanecarboxylic acid.

-

BILN 2061: One of the pioneering HCV NS3 protease inhibitors, BILN 2061, contains this key structural motif.[5] Its development demonstrated the potential of this class of compounds in treating HCV infections.

-

Grazoprevir: An approved medication for the treatment of chronic HCV, Grazoprevir features a macrocyclic structure that includes the 1-amino-2-vinylcyclopropane fragment.[6]

-

Paritaprevir: Another approved HCV drug, Paritaprevir, also incorporates this constrained amino acid derivative within its macrocyclic framework.[8]

The successful development of these drugs highlights the enduring importance of this compound as a high-value intermediate in the pharmaceutical industry.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound and its derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive safety profile for this specific compound is not extensively documented in publicly available literature, general precautions for handling amino acid derivatives and cyclopropane-containing compounds should be followed.[2]

-

Hazards: May cause skin and eye irritation.[3]

-

PPE: It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

Storage and Stability

To ensure the integrity of the compound, it should be stored in a cool, dry place.[3] For long-term storage, it is advisable to keep it at 4°C under an inert atmosphere, such as nitrogen, to prevent degradation.[3]

Conclusion: A Small Molecule with a Large Impact

This compound represents a fascinating case study in the power of strategic molecular design. Its unique combination of a constrained cyclopropane ring and versatile functional groups has made it an indispensable tool for medicinal chemists, particularly in the fight against Hepatitis C. The insights gained from the development of drugs containing this moiety continue to inform the design of new generations of therapeutics for a wide range of diseases. As the demand for more effective and safer medicines grows, the importance of such well-defined and strategically valuable building blocks will undoubtedly continue to increase.

References

-

ChemBK. (2024, April 9). Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

- Belyk, K. M., Morrison, H. G., Jones, P. J., & Weissman, S. A. (2009). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N - Phenylmethyleneglycine Ethyl Ester. The Journal of Organic Chemistry, 74(23), 9153-9156.

- Beaulieu, P. L., et al. (2004). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 69(17), 5638–5645.

-

Wikipedia. (2023, December 1). Paritaprevir. Retrieved from [Link]

-

PubChem. (n.d.). Grazoprevir. Retrieved from [Link]

- Komarov, I. V., & Grygorenko, O. O. (2004). Conformationally restricted amino acids: synthesis and applications. Russian Chemical Reviews, 73(8), 785–810.

-

MedCrave. (2017, April 4). HCV NS3/4A protease and its emerging inhibitors. Retrieved from [Link]

-

PDB-101. (n.d.). Hepatitis C Virus Protease/Helicase. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Paritaprevir. Retrieved from [Link]

-

ChemRxiv. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]

-

PubMed. (2008, April 9). Molecular modeling based approach to potent P2-P4 macrocyclic inhibitors of hepatitis C NS3/4A protease. Retrieved from [Link]

-

PubMed. (2012, January 26). Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

-

Frontiers. (2022, February 13). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Retrieved from [Link]

-

MDPI. (n.d.). A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach. Retrieved from [Link]

-

PubChem. (n.d.). Grazoprevir. Retrieved from [Link]

Sources

- 1. Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Computational Studies of Macrocycles and Molecular Modeling of Hepatitis C Virus NS3 Protease Inhibitors [uu.diva-portal.org]

- 8. Paritaprevir - Wikipedia [en.wikipedia.org]

The Cornerstone of Modern Hepatitis C Therapy: A Technical Guide to Ethyl 1-amino-2-vinylcyclopropanecarboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Antiviral Drug Design

In the landscape of modern medicinal chemistry, few structural motifs have had as profound an impact on a single therapeutic area as the 1-amino-2-vinylcyclopropanecarboxylate core. This highly constrained, tailor-made amino acid is the essential pharmacophoric unit in a new generation of potent, direct-acting antiviral agents (DAAs) targeting the Hepatitis C Virus (HCV). Its ethyl ester derivative, Ethyl 1-amino-2-vinylcyclopropanecarboxylate, serves as a critical synthetic intermediate, the gateway to complex macrocyclic structures that effectively inhibit the HCV NS3/4A serine protease, an enzyme vital for viral replication.[1][2]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and pivotal role in the development of groundbreaking HCV therapeutics. We will delve into the causality behind synthetic strategies, provide detailed experimental insights, and explore the mechanistic underpinnings that make this molecule a cornerstone of modern antiviral drug discovery.

Physicochemical and Structural Characteristics

This compound is a chiral molecule whose stereochemistry is paramount to its biological application. The racemic compound is identified by the CAS Number 787548-29-2 .[3] However, it is the specific (1R,2S) stereoisomer that is the key building block for several HCV protease inhibitors.[1]

| Property | Value | Source(s) |

| CAS Number | 787548-29-2 (racemate) | ChemScene[3] |

| 259214-56-7 ((1R,2S)-HCl salt) | ChemBK[4] | |

| Molecular Formula | C₈H₁₃NO₂ | ChemScene[3] |

| Molecular Weight | 155.19 g/mol | ChemScene[3] |

| Appearance | White crystalline powder or crystal (HCl salt) | ChemBK[4] |

| Melting Point | ~155-160 °C (HCl salt) | ChemBK[4] |

| Solubility | Soluble in water and some organic solvents (HCl salt) | ChemBK[4] |

| Storage | 4°C, stored under nitrogen | ChemScene[3] |

| Topological Polar Surface Area | 52.32 Ų | ChemScene[3] |

| LogP (calculated) | 0.4529 | ChemScene[3] |

The Synthetic Challenge: Mastering Stereoselectivity

The therapeutic utility of the vinylcyclopropane core is critically dependent on achieving the correct stereochemical configuration, primarily the (1R,2S) arrangement. The synthesis, therefore, is not merely a matter of forming the cyclopropane ring but of controlling its absolute and relative stereochemistry. The most successful and scalable strategies rely on asymmetric phase-transfer catalysis.

Asymmetric Phase-Transfer Catalyzed (PTC) Cyclopropanation

The seminal approach involves the cyclopropanation of a glycine Schiff base equivalent, such as (E)-N-phenylmethyleneglycine ethyl ester, with trans-1,4-dibromo-2-butene. The key to achieving high enantioselectivity is the use of a chiral phase-transfer catalyst, typically derived from Cinchona alkaloids.

This reaction is a self-validating system; the stereochemical outcome is directly governed by the choice of the chiral catalyst. The catalyst, often a quaternary ammonium salt of a modified Cinchona alkaloid, forms a chiral ion pair with the enolate of the glycine imine. This chiral complex then directs the approach of the electrophile (trans-1,4-dibromo-2-butene), favoring the formation of one enantiomer over the other.

Experimental Protocol: Asymmetric Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate

The following protocol is a representative synthesis adapted from established literature procedures.

-

Imine Formation: Glycine ethyl ester is reacted with benzaldehyde to form the (E)-N-phenylmethyleneglycine ethyl ester Schiff base.

-

Phase-Transfer Cyclopropanation:

-

To a vigorously stirred biphasic system of toluene and aqueous base (e.g., K₂CO₃ or NaOH), add the (E)-N-phenylmethyleneglycine ethyl ester.

-

Add a catalytic amount (1-10 mol%) of a cinchonidine-derived chiral phase-transfer catalyst.

-

Cool the mixture and add trans-1,4-dibromo-2-butene portion-wise, maintaining a low temperature.

-

The reaction is monitored by HPLC or TLC until the starting material is consumed.

-

-

Hydrolysis and Deprotection:

-

Upon completion, the organic phase is separated.

-

The Schiff base is hydrolyzed under acidic conditions (e.g., dilute HCl) to release the primary amine.

-

-

Purification:

-

The crude product is purified. For enhanced enantiomeric purity, this can involve crystallization of a salt (e.g., the tosylate salt) or preparative chiral chromatography.

-

Causality: The choice of a cinchonidine-derived catalyst is crucial as it has been empirically shown to provide the desired (1R,2S) stereoisomer with high enantiomeric excess (ee). The solid-liquid or liquid-liquid biphasic system is essential for the phase-transfer mechanism to operate, allowing the catalyst to shuttle the deprotonated nucleophile into the organic phase for the reaction to occur.

Mechanistic Insight: The Role of the Chiral Catalyst

The stereochemical outcome is determined during the initial alkylation step. The cinchonidine-based catalyst creates a sterically defined chiral environment around the glycine enolate ion pair. This blocks three of the four possible approach trajectories of the dibromobutene electrophile, leaving one favored pathway that leads to the desired product stereochemistry.

Application in Drug Development: The HCV Protease Inhibitor Revolution

The (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate moiety is a privileged fragment for inhibiting the HCV NS3/4A protease. The strained cyclopropane ring positions the vinyl group and the amino acid backbone in a precise three-dimensional orientation that fits snugly into the enzyme's active site. This leads to potent inhibition and is a key feature of several approved antiviral drugs.

Case Study: A Key Building Block for Grazoprevir and Vaniprevir

While not always present in the final drug structure in its ethyl ester form, this intermediate is a direct precursor to the core amino acid. The syntheses of potent macrocyclic HCV inhibitors such as Grazoprevir and Vaniprevir feature the (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid core, which is derived from its ester precursor.[1]

The vinyl group is particularly important as it can act as a covalent warhead in some inhibitors or provide crucial hydrophobic interactions within the enzyme's S1' pocket. The constrained cyclopropane ring minimizes conformational flexibility, reducing the entropic penalty of binding and thus increasing binding affinity.

Safety and Handling

This compound and its derivatives are research chemicals and should be handled with appropriate care. Based on available data for the general CAS number, the compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

As with any fine chemical, it should be handled in a well-ventilated area, preferably a fume hood, by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design and advanced synthetic chemistry. Its development was driven by the urgent need for effective HCV therapies, and its successful synthesis, particularly in an enantiomerically pure form, has enabled the creation of a new class of life-saving drugs. The intricate interplay of its strained ring system, stereochemistry, and reactive vinyl group provides a textbook example of how a small molecule's precise architecture can be leveraged to overcome significant therapeutic challenges. For researchers in drug development, this compound remains a key building block and a source of inspiration for designing the next generation of targeted therapies.

References

-

ChemBK. Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. [Link]

-

Wikipedia. Boceprevir. [Link]

-

Wikipedia. Grazoprevir. [Link]

-

ResearchGate. Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. [Link]

-

NIH National Center for Biotechnology Information. Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis. [Link]

-

Wikipedia. Vaniprevir. [Link]

Sources

Molecular weight of Ethyl 1-amino-2-vinylcyclopropanecarboxylate

An In-Depth Technical Guide to Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Authored by: Senior Application Scientist

Introduction

This compound is a synthetically derived, non-proteinogenic amino acid ester of significant interest to the pharmaceutical and drug development industries. Its rigid cyclopropane core, coupled with the reactive vinyl and amino functionalities, makes it a valuable chiral building block for complex molecular architectures. Notably, the (1R,2S) stereoisomer is a critical pharmacophoric element in a new generation of highly potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1]. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and essential safety and handling protocols.

Physicochemical Properties

The fundamental properties of this compound and its common hydrochloride salt are summarized below. The hydrochloride salt is often used to improve the compound's stability and handling characteristics.

| Property | This compound | Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride |

| Molecular Formula | C₈H₁₃NO₂[2][3] | C₈H₁₃NO₂·HCl[4] |

| Molecular Weight | 155.19 g/mol [2][3] | 191.657 g/mol [4] |

| CAS Number | 787548-29-2[2][3] | 259214-56-7[4] |

| Appearance | - | White crystalline powder[4] |

| Melting Point | - | Approximately 155-160 °C[4] |

| Solubility | - | Soluble in water and some organic solvents[4] |

| Storage | 4°C, stored under nitrogen[2] | - |

| SMILES | NC1(C(OCC)=O)CC1C=C[2] | - |

Strategic Importance in Drug Development

The unique three-dimensional structure of this compound makes it a sought-after intermediate in medicinal chemistry. Its constrained cyclopropane ring helps to lock the conformation of a drug molecule, which can lead to higher binding affinity and selectivity for its biological target.

Application in HCV Inhibitor Synthesis

(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), derived from the ethyl ester, is a cornerstone in the design of several HCV NS3/4A protease inhibitors[1]. The vinyl group often plays a crucial role in the mechanism of action, while the amino acid scaffold allows for its incorporation into peptide-like drug candidates. The development of prodrugs utilizing amino acid moieties can enhance properties such as bioavailability and targeted delivery, while reducing toxicity[5].

Asymmetric Synthesis Protocols

The therapeutic efficacy of drugs derived from this compound is highly dependent on their stereochemistry. Therefore, stereoselective synthesis is paramount.

Phase-Transfer Catalyzed Cyclopropanation

A concise and effective method for the asymmetric synthesis of the (1R,2S) isomer involves the cyclopropanation of an N-protected glycine ethyl ester with trans-1,4-dibromo-2-butene[1]. The key to stereocontrol is the use of a chiral phase-transfer catalyst, often derived from cinchonidine[1].

Experimental Workflow:

-

Schiff Base Formation: React glycine ethyl ester with an appropriate aldehyde (e.g., benzaldehyde) to form the corresponding (E)-N-phenylmethyleneglycine ethyl ester. This protects the amine and activates the α-carbon.

-

Asymmetric Cyclopropanation: In a biphasic system (e.g., toluene/aqueous base), treat the Schiff base with trans-1,4-dibromo-2-butene in the presence of a catalytic amount of a cinchonidine-derived phase-transfer catalyst.

-

Hydrolysis: The resulting N-protected cyclopropane derivative is then hydrolyzed under acidic conditions to remove the protecting group and yield the desired this compound.

-

Purification: The final product can be purified and isolated as its tosylate or hydrochloride salt to improve stability and facilitate handling[1].

This method has been shown to produce the target compound in good yield and high enantiomeric excess[1].

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and stereochemistry of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the ethyl ester (a triplet and a quartet), the vinyl group (complex multiplets), and the diastereotopic protons of the cyclopropane ring.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon of the ester, the sp² carbons of the vinyl group, and the sp³ carbons of the cyclopropane ring and ethyl group.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of the product from an asymmetric synthesis.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, and the C=C stretch of the vinyl group.

Safety, Handling, and Storage

While comprehensive toxicity data is limited, standard laboratory precautions for handling fine chemicals should be observed[4].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors[6][7]. Avoid contact with skin and eyes[4]. The GHS hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) have been associated with the compound[2][3].

-

Storage: The free base should be stored at 4°C under an inert atmosphere (e.g., nitrogen) to prevent degradation[2][3]. Keep containers tightly closed in a dry, cool place[7].

-

First Aid: In case of skin contact, flush with plenty of water[8]. For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention[3].

Conclusion

This compound is a high-value, versatile building block in modern drug discovery. Its stereocontrolled synthesis is a key challenge that has been addressed through innovative catalytic methods. As research into new therapeutics, particularly for viral diseases like Hepatitis C, continues, the demand for such complex and precisely engineered intermediates is likely to grow. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher or drug development professional working in this field.

References

-

ChemBK. (2024, April 9). Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275610, Ethyl cyclopent-1-enecarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177794038, ethyl 1-[(1S)-1-aminoethyl]cyclopropanecarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. 787548-29-2|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Introduction: The Significance of a Strained Ring

In the landscape of modern drug discovery, particularly in the development of antivirals, the precise architecture of molecular scaffolds is paramount. Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral building block of significant interest, serving as a crucial intermediate in the synthesis of several potent hepatitis C virus (HCV) NS3/4A protease inhibitors.[1] Its structure, featuring a highly constrained cyclopropane ring substituted with an amino group, an ethyl ester, and a vinyl group, presents a unique set of stereochemical and electronic properties. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive blueprint for its characterization. For researchers in medicinal chemistry and process development, a thorough understanding of this molecule's spectroscopic signature is essential for confirming its identity, purity, and stereochemistry.

This document moves beyond a simple listing of data. It delves into the rationale behind the expected spectral features, grounding the predictions in fundamental principles and data from analogous structures. This approach is designed to equip researchers with the ability to not only identify the target molecule but also to interpret the spectra of related compounds with greater confidence.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of functional groups on the cyclopropane ring dictates a complex and informative spectroscopic profile. The following sections will deconstruct the predicted data for each major analytical technique.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule. The strained nature of the cyclopropane ring leads to characteristic upfield shifts for its protons and carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale: The choice of solvent is critical to avoid peak overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of -10 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 5 seconds.

-

Acquire 1024 or more scans to achieve adequate signal intensity for all carbon atoms.

-

Diagram 2: NMR Acquisition Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to be complex due to the diastereotopic nature of the cyclopropane methylene protons and the various coupling interactions.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment | Rationale |

| ~ 5.8 - 5.6 | ddd | 1H | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 8 | Vinyl CH | The vinylic proton α to the cyclopropane ring will be a doublet of doublets of doublets due to coupling with the two geminal vinyl protons and the adjacent cyclopropyl proton.[2][3][4] |

| ~ 5.2 - 5.0 | m | 2H | J_trans ≈ 17, J_cis ≈ 10, J_gem ≈ 2 | Vinyl CH₂ | The two terminal vinylic protons will appear as a complex multiplet, each being a doublet of doublets due to geminal and cis/trans coupling. |

| ~ 4.2 | q | 2H | J ≈ 7.1 | O-CH₂-CH₃ | Standard chemical shift for a methylene group in an ethyl ester. |

| ~ 2.0 | br s | 2H | - | NH₂ | The amino protons are typically broad and may not show coupling. Their chemical shift is concentration-dependent. |

| ~ 1.8 - 1.6 | m | 1H | - | Cyclopropyl CH (C2) | This proton is coupled to the adjacent cyclopropyl methylene protons and the vinylic proton. |

| ~ 1.3 | t | 3H | J ≈ 7.1 | O-CH₂-CH₃ | Standard chemical shift for a methyl group in an ethyl ester. |

| ~ 1.2 - 1.0 | m | 1H | - | Cyclopropyl CH₂ (C3) | One of the diastereotopic methylene protons of the cyclopropane ring. |

| ~ 0.9 - 0.7 | m | 1H | - | Cyclopropyl CH₂ (C3) | The other diastereotopic methylene proton, shifted upfield due to the ring's magnetic anisotropy.[5][6][7] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum will be simpler due to proton decoupling but will still show distinct signals for each carbon environment.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 173 | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~ 138 | Vinyl CH | Deshielded due to sp² hybridization. |

| ~ 115 | Vinyl CH₂ | Shielded relative to the substituted vinyl carbon. |

| ~ 61 | O-CH₂ | Standard chemical shift for the methylene carbon of an ethyl ester. |

| ~ 40 | Quaternary C (C1) | The carbon bearing the amino and ester groups will be significantly downfield. |

| ~ 30 | Cyclopropyl CH (C2) | Aliphatic carbon of the cyclopropane ring. |

| ~ 18 | Cyclopropyl CH₂ (C3) | Shielded aliphatic carbon of the cyclopropane ring.[8] |

| ~ 14 | CH₃ | Standard chemical shift for the methyl carbon of an ethyl ester. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Experimental Protocol: IR Spectrum Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and provides high-quality spectra of liquids and solids.

Step-by-Step Protocol:

-

Sample Preparation: Place a small drop of neat this compound onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal before running the sample.

-

Data Processing: The resulting spectrum is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3250 | Medium, broad | N-H stretch | Primary Amine (NH₂) |

| 3100-3000 | Medium | =C-H stretch | Vinyl |

| 2980-2850 | Medium | C-H stretch | Alkyl (Ethyl, Cyclopropyl) |

| ~ 1735 | Strong | C=O stretch | Ester |

| ~ 1640 | Medium | C=C stretch | Vinyl |

| 1650-1580 | Medium | N-H bend | Primary Amine (NH₂) |

| 1250-1020 | Strong | C-O stretch | Ester |

| 990 and 910 | Strong | =C-H bend | Vinyl (out-of-plane) |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.

Experimental Protocol: Mass Spectrum Acquisition

Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, which will likely protonate the amino group to form [M+H]⁺, allowing for clear determination of the molecular weight.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a mixture of methanol and water with 0.1% formic acid.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Predicted Ion | Rationale |

| 156.1 | [M+H]⁺ | Protonated molecular ion. The molecular formula is C₈H₁₃NO₂, with a monoisotopic mass of 155.09 g/mol . |

| 110.1 | [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester. |

| 83.1 | [M+H - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group. |

Diagram 3: Mass Spectrometry Fragmentation Pathway

Caption: Predicted ESI+ Fragmentation of the Target Compound.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for the characterization of this compound. The predicted data presented in this guide, derived from established spectroscopic principles and analysis of analogous structures, offers a robust framework for researchers. The unique upfield signals in the NMR spectra confirm the presence of the strained cyclopropane ring, while the characteristic coupling patterns and chemical shifts of the vinyl and ethyl groups allow for unambiguous assignment of the entire structure. IR spectroscopy provides rapid confirmation of the key amine and ester functional groups, and mass spectrometry verifies the molecular weight and primary fragmentation pathways. This unified spectroscopic blueprint is an essential tool for any scientist working with this important pharmaceutical intermediate.

References

-

Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Sproviero, E. M., Ferrara, A., Contreras, R. H., & Burton, G. (1996). H-1-H-1 long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Retrieved from [Link]

-

Royal Society of Chemistry. (1996). H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Retrieved from [Link]

-

PubChem. Ethyl cyclopropanecarboxylate. Retrieved from [Link]

-

Belyk, K. M., et al. (2012). Enantioselective Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of ( E )- N -Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 16(5), 1045-1050. Retrieved from [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 28: proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3)J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313. Retrieved from [Link]

-

Chegg. (2021). Solved 5. Calculate the coupling constants for the vinyl. Retrieved from [Link]

-

Hamer, G. K., Peat, I. R., & Reynolds, W. F. (1970). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 48(5), 729-736. Retrieved from [Link]

-

ResearchGate. Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. Retrieved from [Link]

-

Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]

-

ResearchGate. 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]

-

K. L. Williamson, et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Retrieved from [Link]

-

ResearchGate. Synthetic Applications of Vinyl Cyclopropane Opening. Retrieved from [Link]

-

Sidera, M., & Fletcher, S. P. (2015). Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society, 137(42), 13462–13465. Retrieved from [Link]

-

University of California, Davis. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

-

Wikipedia. 1-Aminocyclopropanecarboxylic acid. Retrieved from [Link]

-

Jiang, Z.-T., et al. (2025). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. Retrieved from [Link]

-

ResearchGate. Derivatizations of the vinyl cyclopropane products. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 1-Aminocyclopropanecarboxylic acid (HMDB0036458). Retrieved from [Link]

-

Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. Retrieved from [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. Retrieved from [Link]

-

Al-Mawla, R., et al. (2007). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. The Journal of Organic Chemistry, 72(15), 5859–5862. Retrieved from [Link]

-

da Silva, A. D., et al. (2023). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Pharmaceuticals, 16(7), 1063. Retrieved from [Link]

-

ResearchGate. A Convenient Procedure for Preparation of 1-(1-Aminoalkyl)-1-cyclopropanols from N-Benzyl α-Amino Acid Esters. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solved 5. Calculate the coupling constants for the vinyl | Chegg.com [chegg.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Stereoselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester

Introduction: The Significance of a Strained Scaffold

(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) and its derivatives, such as the ethyl ester, are highly valuable, sterically constrained α-amino acids. Their rigid cyclopropane backbone, combined with the reactive vinyl group, makes them crucial building blocks in medicinal chemistry. Notably, vinyl-ACCA is a key component in several potent inhibitors of the hepatitis C virus (HCV) NS3 protease, including BILN 2061, grazoprevir, and vaniprevir. The precise stereochemistry of the (1R,2S) configuration is paramount for biological activity, demanding synthetic strategies that offer exceptional control over stereoselectivity. This guide provides an in-depth analysis of the core methodologies for synthesizing the ethyl ester of this vital chiral intermediate, focusing on the underlying principles and practical considerations for researchers in drug discovery and development.

Strategic Approaches to Stereocontrol

The synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester presents a significant stereochemical challenge. The two main strategies employed to achieve the desired enantiopurity are:

-

Asymmetric Cyclopropanation: This approach aims to establish the desired stereocenters during the formation of the cyclopropane ring.

-

Resolution of a Racemic Mixture: This strategy involves the non-stereoselective synthesis of the cyclopropane core, followed by the separation of the desired enantiomer from its mirror image.

This guide will delve into both approaches, highlighting their respective advantages and limitations.

Part 1: Asymmetric Synthesis via Phase-Transfer Catalyzed Cyclopropanation

A concise and effective method for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester involves the stereoselective cyclopropanation of an achiral glycine equivalent under phase-transfer catalysis (PTC) conditions.[1] This approach offers the advantage of directly generating the desired enantiomer, potentially reducing the number of synthetic steps.

Causality Behind Experimental Choices

The success of this strategy hinges on the careful selection of the starting materials, catalyst, and reaction conditions.

-

The Glycine Synthon: (E)-N-phenylmethyleneglycine ethyl ester (a Schiff base of glycine ethyl ester) is an ideal substrate. The imine functionality serves a dual purpose: it protects the amino group and activates the α-carbon for deprotonation, facilitating the subsequent cyclopropanation.[2]

-

The Cyclopropanating Agent: trans-1,4-dibromo-2-butene is employed as the C2 source for the cyclopropane ring. Its bifunctional nature allows for a sequential dialkylation of the glycine enolate.[3]

-

The Chiral Catalyst: A cinchonidine-derived phase-transfer catalyst is crucial for inducing asymmetry. These catalysts possess a rigid chiral backbone that creates a chiral environment around the reacting species, directing the approach of the electrophile to one face of the nucleophile.

Reaction Mechanism and Stereochemical Control

The reaction proceeds via a diastereo- and enantioselective dialkylation under solid-liquid phase-transfer conditions.[4][1] The chiral catalyst facilitates the transfer of the deprotonated glycine derivative from the solid phase (or an aqueous phase in liquid-liquid PTC) to the organic phase where the reaction with trans-1,4-dibromo-2-butene occurs. The stereochemical outcome is dictated by the catalyst's ability to form a tight, ordered ion pair with the enolate, thereby shielding one face and directing the alkylation to achieve the desired (1R,2S) configuration.

Caption: Asymmetric synthesis workflow via phase-transfer catalysis.

Experimental Protocol: Asymmetric Phase-Transfer Cyclopropanation

Materials:

-

(E)-N-phenylmethyleneglycine ethyl ester

-

trans-1,4-dibromo-2-butene

-

Cinchonidine-derived phase-transfer catalyst

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), aqueous solution

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate in toluene, add (E)-N-phenylmethyleneglycine ethyl ester and the chiral phase-transfer catalyst.

-

Cool the mixture to the desired temperature (e.g., 0 °C).

-

Slowly add a solution of trans-1,4-dibromo-2-butene in toluene over several hours.

-

Maintain the reaction at the specified temperature until completion (monitor by TLC or HPLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester, is then hydrolyzed with aqueous HCl to remove the benzaldehyde protecting group.

-

The final product, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester, can be purified by crystallization of its salt (e.g., tosylate salt) or by chromatography.[1]

Data Presentation: Performance of Asymmetric Cyclopropanation

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | Up to 84% | |

| Yield | 78% (lab scale) | [1] |

Note: The enantiomeric excess can be further enhanced through crystallization or chromatographic techniques.[1]

Part 2: Chemoenzymatic Synthesis via Enzymatic Resolution

An alternative and highly efficient strategy involves the synthesis of a racemic mixture of 1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester, followed by an enantioselective enzymatic resolution.[4] This method leverages the high stereoselectivity of enzymes to separate the desired enantiomer.

Causality Behind Experimental Choices

-

Racemic Synthesis: The initial synthesis of the racemic ester can be achieved through the dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene, similar to the asymmetric approach but without a chiral catalyst.[3] This provides a cost-effective route to the racemic intermediate.

-

Enzymatic Resolution: The key to this strategy is the choice of enzyme. Esterases, such as Alcalase 2.4 L, have been shown to be highly effective in selectively hydrolyzing one enantiomer of the ester, leaving the other unreacted.[4] This kinetic resolution is a robust and scalable method for obtaining high enantiopurity.[5]

Reaction Mechanism and Stereochemical Control

The process begins with the formation of a racemic mixture of the N-protected amino ester. This mixture is then subjected to enzymatic hydrolysis. The enzyme, acting as a chiral catalyst, preferentially binds to and hydrolyzes one enantiomer (typically the (1S,2R)-ester) to the corresponding carboxylic acid. The desired (1R,2S)-ester remains largely unreacted and can be separated from the hydrolyzed acid.

Caption: Workflow for chemoenzymatic synthesis via enzymatic resolution.

Experimental Protocol: Enzymatic Resolution

Materials:

-

Racemic N-Boc-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester

-

Alcalase 2.4 L (or another suitable esterase)

-

Phosphate buffer (pH ~7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Acid and base for pH adjustment

Procedure:

-

Prepare a buffered aqueous solution and add the racemic N-Boc protected ester.

-

Add the Alcalase 2.4 L enzyme preparation.

-

Maintain the pH of the reaction mixture at the optimal level for the enzyme (e.g., 7.5) by the controlled addition of a base (e.g., NaOH solution) to neutralize the carboxylic acid formed.

-

Monitor the reaction progress (e.g., by HPLC) until approximately 50% conversion is reached.

-

Stop the reaction by adjusting the pH or adding a solvent to denature the enzyme.

-

Extract the unreacted (1R,2S)-ester with an organic solvent.

-

The aqueous layer, containing the (1S,2R)-carboxylic acid, can be acidified and extracted separately if desired.

-

The organic layer containing the desired (1R,2S)-ester is washed, dried, and concentrated.

-

The Boc protecting group can be removed under acidic conditions to yield the final product.

Data Presentation: Performance of Enzymatic Resolution

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | > 97% | [2] |

| Scalability | Multikilogram quantities | [3] |

Alternative Synthetic Approaches

While the two methods detailed above are prominent, other strategies for the synthesis of cyclopropylamines and their derivatives exist and are worth noting for their chemical ingenuity.

-